molecular formula C9H5ClN2O2 B571658 1-Chloro-6-nitroisoquinoline CAS No. 1367810-55-6

1-Chloro-6-nitroisoquinoline

Cat. No.: B571658
CAS No.: 1367810-55-6
M. Wt: 208.601
InChI Key: HYPKTFUVDWSWBZ-UHFFFAOYSA-N
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Description

1-Chloro-6-nitroisoquinoline: is an organic compound with the molecular formula C9H5ClN2O2 and a molecular weight of 208.6 g/mol It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the first position and a nitro group at the sixth position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-6-nitroisoquinoline can be synthesized through several methods. One common approach involves the nitration of 1-chloroisoquinoline. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-6-nitroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Hydrogenation over palladium on carbon or reduction with tin(II) chloride in hydrochloric acid.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid can be employed.

Major Products Formed:

    Nucleophilic Substitution: Substituted isoquinolines with various functional groups replacing the chlorine atom.

    Reduction: 1-Chloro-6-aminoisoquinoline.

    Oxidation: N-oxide derivatives of this compound.

Scientific Research Applications

1-Chloro-6-nitroisoquinoline has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in medicinal chemistry and material science.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: It is used in studies exploring the biological activity of isoquinoline derivatives and their interactions with biological targets.

    Industrial Applications: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-6-nitroisoquinoline depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chlorine atom can also participate in interactions with biological targets, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-6-nitroisoquinoline is unique due to the presence of both chlorine and nitro groups on the isoquinoline ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

1-chloro-6-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-8-2-1-7(12(13)14)5-6(8)3-4-11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPKTFUVDWSWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743757
Record name 1-Chloro-6-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367810-55-6
Record name 1-Chloro-6-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-6-nitroisoquinoline
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